![molecular formula C19H30N2O2 B11395570 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11395570.png)

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4L , is a chemical compound with potential therapeutic applications. Its structure consists of a piperidine ring attached to a thiazolidinone moiety, which imparts interesting pharmacological properties.

Preparation Methods

Synthetic Routes:

The synthesis of 4L involves the condensation of 2-(4-methoxyphenyl)acetyl chloride with piperidine in the presence of a base. The resulting intermediate is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The overall synthetic route is as follows:

Acylation Step:

Cyclization Step:

Industrial Production:

While specific industrial production methods are proprietary, the synthesis typically involves scalable processes that ensure high yield and purity.

Chemical Reactions Analysis

4L undergoes various chemical reactions:

Oxidation: It can be oxidized to form its corresponding thiazolidinone sulfoxide or sulfone derivatives.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiazolidinone ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4L has garnered interest due to its pharmacological properties:

Anti-Inflammatory Activity: Thiazolidinones exhibit anti-inflammatory effects, which may be relevant in various disease contexts.

Antiglioma Activity: In vitro studies have shown that 4L selectively decreases glioma cell viability, making it a potential candidate for glioblastoma treatment.

Nanocapsule Delivery: 4L-loaded polymeric nanocapsules could enhance drug delivery across the blood-brain barrier, improving its efficacy against gliomas.

Mechanism of Action

The exact mechanism by which 4L exerts its effects remains an active area of research. it likely involves modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

While 4L shares structural features with other thiazolidinones, its unique combination of piperidine and thiazolidinone moieties sets it apart. Similar compounds include related thiazolidinones and piperidine derivatives.

Properties

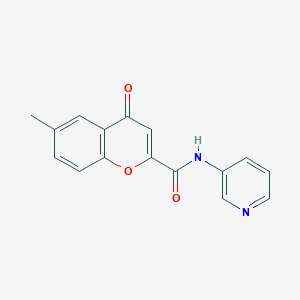

Molecular Formula |

C19H30N2O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methylbutanamide |

InChI |

InChI=1S/C19H30N2O2/c1-15(2)13-19(22)20-14-18(21-11-5-4-6-12-21)16-7-9-17(23-3)10-8-16/h7-10,15,18H,4-6,11-14H2,1-3H3,(H,20,22) |

InChI Key |

OAQALZGNACYMJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NCC(C1=CC=C(C=C1)OC)N2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11395488.png)

![methyl [9-(3-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11395491.png)

![N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide](/img/structure/B11395501.png)

![6-chloro-4-phenyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11395503.png)

![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395516.png)

![ethyl 3-(3-benzyl-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl)propanoate](/img/structure/B11395518.png)

![1-(2-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11395519.png)

![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395523.png)

![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11395526.png)

![methyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11395533.png)

![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11395534.png)

![N-(2-methoxybenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11395539.png)